Cas no 1903651-00-2 (N-((1-ethylpyrrolidin-2-yl)methyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide)

N-((1-ethylpyrrolidin-2-yl)methyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide 化学的及び物理的性質
名前と識別子
-
- AKOS025347501
- N-[(1-ethylpyrrolidin-2-yl)methyl]-6-(oxan-4-yloxy)pyridine-3-carboxamide
- F6475-3492
- 1903651-00-2
- N-((1-ethylpyrrolidin-2-yl)methyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide
-
- インチ: 1S/C18H27N3O3/c1-2-21-9-3-4-15(21)13-20-18(22)14-5-6-17(19-12-14)24-16-7-10-23-11-8-16/h5-6,12,15-16H,2-4,7-11,13H2,1H3,(H,20,22)
- InChIKey: UVDXIWUGSFNABJ-UHFFFAOYSA-N
- SMILES: O1CCC(CC1)OC1C=CC(=CN=1)C(NCC1CCCN1CC)=O
計算された属性
- 精确分子量: 333.20524173g/mol
- 同位素质量: 333.20524173g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 24
- 回転可能化学結合数: 6
- 複雑さ: 401
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.8
- トポロジー分子極性表面積: 63.7Ų
N-((1-ethylpyrrolidin-2-yl)methyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6475-3492-10μmol |
N-[(1-ethylpyrrolidin-2-yl)methyl]-6-(oxan-4-yloxy)pyridine-3-carboxamide |
1903651-00-2 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F6475-3492-20μmol |
N-[(1-ethylpyrrolidin-2-yl)methyl]-6-(oxan-4-yloxy)pyridine-3-carboxamide |
1903651-00-2 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F6475-3492-2μmol |
N-[(1-ethylpyrrolidin-2-yl)methyl]-6-(oxan-4-yloxy)pyridine-3-carboxamide |
1903651-00-2 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F6475-3492-50mg |
N-[(1-ethylpyrrolidin-2-yl)methyl]-6-(oxan-4-yloxy)pyridine-3-carboxamide |
1903651-00-2 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F6475-3492-3mg |
N-[(1-ethylpyrrolidin-2-yl)methyl]-6-(oxan-4-yloxy)pyridine-3-carboxamide |
1903651-00-2 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F6475-3492-30mg |
N-[(1-ethylpyrrolidin-2-yl)methyl]-6-(oxan-4-yloxy)pyridine-3-carboxamide |
1903651-00-2 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F6475-3492-1mg |
N-[(1-ethylpyrrolidin-2-yl)methyl]-6-(oxan-4-yloxy)pyridine-3-carboxamide |
1903651-00-2 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F6475-3492-25mg |
N-[(1-ethylpyrrolidin-2-yl)methyl]-6-(oxan-4-yloxy)pyridine-3-carboxamide |
1903651-00-2 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F6475-3492-5μmol |
N-[(1-ethylpyrrolidin-2-yl)methyl]-6-(oxan-4-yloxy)pyridine-3-carboxamide |
1903651-00-2 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F6475-3492-10mg |
N-[(1-ethylpyrrolidin-2-yl)methyl]-6-(oxan-4-yloxy)pyridine-3-carboxamide |
1903651-00-2 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
N-((1-ethylpyrrolidin-2-yl)methyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide 関連文献
-
Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
-
Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
-
3. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
-
Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
-
Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
-
Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
-
Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
-
Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
N-((1-ethylpyrrolidin-2-yl)methyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamideに関する追加情報
N-((1-Ethylpyrrolidin-2-yl)methyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide: A Comprehensive Overview
The compound N-((1-Ethylpyrrolidin-2-yl)methyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide, identified by the CAS number 1903651-00-2, is a complex organic molecule with significant potential in various fields, particularly in pharmacology and material science. This compound has garnered attention due to its unique structural features and promising applications, as evidenced by recent advancements in chemical synthesis and drug discovery.
The molecular structure of this compound is characterized by a nicotinamide backbone, which serves as a central framework for attaching two distinct functional groups: an ethylpyrrolidine moiety and a tetrahydropyran group. The ethylpyrrolidine group, attached via a methylene bridge, introduces a rigid and potentially bioactive structure, while the tetrahydropyran group adds hydroxyl functionality, enhancing the compound's solubility and reactivity. These structural elements collectively contribute to the compound's versatility and make it an attractive candidate for further research.
Recent studies have highlighted the potential of this compound in the development of novel therapeutic agents. For instance, its nicotinamide core is known to exhibit anti-inflammatory and antioxidant properties, which are highly desirable in pharmaceutical applications. Additionally, the presence of the ethylpyrrolidine group has been linked to enhanced bioavailability and improved pharmacokinetic profiles, making it a promising lead compound for drug design.
From a synthetic standpoint, the construction of this molecule involves a multi-step process that combines advanced organic chemistry techniques. The synthesis typically begins with the preparation of the nicotinamide derivative, followed by sequential coupling reactions to introduce the ethylpyrrolidine and tetrahydropyran groups. This process requires precise control over reaction conditions to ensure high yields and product purity.
In terms of applications, this compound has shown potential in several areas beyond pharmacology. For example, its structural complexity makes it a valuable building block for constructing more intricate molecules with tailored functionalities. Furthermore, its ability to form stable complexes with other compounds suggests its utility in materials science, particularly in the development of advanced polymers or catalytic systems.
Recent research has also explored the environmental impact of this compound, focusing on its biodegradability and toxicity profiles. Preliminary findings indicate that under controlled conditions, the compound exhibits moderate biodegradability, which is encouraging for its potential use in sustainable chemical processes.
In conclusion, N-((1-Ethylpyrrolidin-2-yl)methyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide represents a fascinating example of modern organic chemistry's ability to design complex molecules with diverse applications. As research continues to uncover its full potential, this compound is poised to make significant contributions to various scientific disciplines.
1903651-00-2 (N-((1-ethylpyrrolidin-2-yl)methyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide) Related Products
- 2166341-77-9((6S,7S)-7-amino-8-oxabicyclo[3.2.1]octan-6-ol)
- 1384675-98-2(4-Chloro-6-[4-(6-chloropyridine-3-carbonyl)piperazin-1-yl]pyrimidine)
- 152169-60-3(Benzyl N-(1R)-1-Methoxy(methyl)carbamoylethylcarbamate)
- 1546168-16-4(2-fluoro-1-(4-fluoro-3-methylphenyl)ethan-1-amine)
- 2580100-24-7(rac-ethyl (1R,2R,4R)-2-aminobicyclo2.2.1heptane-1-carboxylate)
- 2229382-69-6(tert-butyl N-5-(2-aminopropanoyl)-2-hydroxyphenylcarbamate)
- 2229536-14-3(1-(dimethoxymethyl)-4,4-difluorocyclohexan-1-amine)
- 83911-48-2(9H-Pyrido3,4-bindole-3-carbonitrile)
- 7361-79-7(5,7-Dihydropyrrolo[2,3-b]pyrazin-6-one)
- 1028843-04-0(5-(2-Methylfuran-3-yl)-2H-pyrazol-3-ylamine)




